molecular formula C9H17NO3 B13511491 rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate

rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B13511491
M. Wt: 187.24 g/mol
InChI Key: NPGZKEXXABVZHZ-NKWVEPMBSA-N
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Description

rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate
  • rac-tert-butyl (2R,3S)-3-amino-2-tert-butylpyrrolidine-1-carboxylate

Uniqueness

rac-tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-6(11)4-5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

NPGZKEXXABVZHZ-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](CCN1)O

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1)O

Origin of Product

United States

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